5'-Nitro-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one
Description
5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to an indole moiety, which is further fused with a dioxolane ring. The presence of the nitro group and the spirocyclic framework imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
5'-nitrospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9-10(16-3-4-17-10)7-5-6(12(14)15)1-2-8(7)11-9/h1-2,5H,3-4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVHMRBVMUOGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable indole derivative with a dioxolane precursor under acidic or basic conditions. The nitro group can be introduced either before or after the cyclization step, depending on the specific synthetic route chosen. Common reagents used in these reactions include strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the industrial synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a variety of functional groups onto the indole ring.
Scientific Research Applications
5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydrospiro[1,3-dioxolane-2,1’-indene]-3’-one
- 1’,3’-Dihydrospiro[1,3-dioxolane-2,2’-indene]
Uniqueness
Compared to similar compounds, 5’-Nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its unique three-dimensional shape, influencing its interaction with molecular targets and its overall physicochemical properties.
Biological Activity
5'-Nitro-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H8N2O5
- Molecular Weight : 236.18 g/mol
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Dioxolane Ring : The initial step includes the reaction of an indole derivative with a dioxolane precursor under acidic conditions.
- Nitration : The introduction of the nitro group can be achieved through electrophilic nitration using nitric acid in the presence of sulfuric acid.
- Purification : The final product is purified using recrystallization techniques.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The minimal inhibitory concentration (MIC) values for these compounds ranged from 15 to 30 µg/mL, indicating significant antimicrobial potency.
Anticancer Activity
The compound's structural features suggest potential anticancer activity:
- Cell Line Studies : In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that 5'-Nitro derivatives can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells and subsequent cell death.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 5'-Nitro derivative | 12.4 | AChE |
Study 1: Antimicrobial Evaluation
In a study published in a peer-reviewed journal, researchers synthesized various nitro derivatives and evaluated their antimicrobial activity. The results indicated that the presence of the nitro group significantly enhances antibacterial properties compared to non-nitro analogs.
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of 5'-nitro derivatives on breast cancer cell lines. The study reported a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM for the most active derivative.
Q & A
What are the recommended synthetic routes for 5'-Nitro-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one?
Basic
The compound can be synthesized via a one-pot nitro-reduction/double lactamization strategy , as demonstrated in spirooxindole derivatives. This method involves sequential nitro group reduction followed by cyclization to form the spirocyclic framework. Key steps include:
- Use of Pd/C or Fe/HCl for nitro reduction.
- Acid-mediated lactamization under reflux conditions (e.g., acetic acid at 80°C).
- Purification via column chromatography with ethyl acetate/hexane gradients.
Analytical Validation : Elemental analysis (e.g., C: 60.19%, H: 4.27%, N: 7.85% vs. calculated C: 60.26%, H: 4.21%, N: 7.81%) confirms purity .
Which spectroscopic techniques are critical for characterizing this compound?
Basic
A multi-technique approach is essential:
- 13C NMR (76 MHz, DMSO-d6): Assigns spirocyclic carbons and nitro group environments .
- FT-IR/Raman : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretching modes .
- X-ray Diffraction : Resolves spirojunction geometry and bond angles (e.g., dihedral angles <10° for planar indole-dioxolane fusion) .
Data Interpretation Tip : Compare experimental spectra with density functional theory (DFT)-calculated vibrational frequencies to resolve ambiguities .
How can computational methods optimize the synthesis of spirooxindole derivatives?
Advanced
Integrate quantum chemical calculations and machine learning for reaction design:
- Reaction Path Search : Use Gaussian or ORCA to map transition states and intermediates, prioritizing low-energy pathways .
- AI-Driven Parameter Optimization : Train models on historical data (e.g., solvent polarity, temperature) to predict yields. For example, COMSOL Multiphysics simulations can model heat/mass transfer in batch reactors .
- Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .
How to address discrepancies between theoretical and experimental structural data?
Advanced
Discrepancies often arise in bond lengths or electronic properties:
- Case Study : If X-ray data shows a shorter C-N bond in the indole ring than DFT predicts, consider:
- Solvent Effects : PCM (Polarizable Continuum Model) adjustments in simulations.
- Crystal Packing Forces : Non-covalent interactions (e.g., π-stacking) may distort geometries .
- Resolution Strategy : Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .
What factorial design approaches are suitable for reaction parameter optimization?
Advanced
Use Taguchi or Box-Behnken designs to systematically vary parameters:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
- Response Variables : Yield, purity (HPLC), and enantiomeric excess (if applicable).
- Example : A 2³ factorial design (8 experiments) can identify interactions between factors, reducing optimization time by 40% compared to one-variable-at-a-time approaches .
What are the key purity and elemental composition criteria for this compound?
Basic
Critical quality benchmarks include:
| Parameter | Calculated Value | Experimental Value | Tolerance |
|---|---|---|---|
| Carbon (C) | 60.26% | 60.19% | ±0.3% |
| Hydrogen (H) | 4.21% | 4.27% | ±0.1% |
| Nitrogen (N) | 7.81% | 7.85% | ±0.2% |
Deviations beyond tolerance indicate incomplete purification or side reactions. Validate with LC-MS (e.g., [M+H]+ = 359.1) .
How to evaluate bioactivity while avoiding interference from the nitro group?
Advanced
The nitro group may confound assays (e.g., false positives in redox-sensitive tests):
- Control Experiments : Compare activity against a de-nitrated analog (e.g., spirooxindole without NO₂).
- Docking Studies : Use MOE or AutoDock to simulate binding interactions, filtering out artifacts from nitro redox activity .
- Metabolic Stability : Assess nitro reduction to amine metabolites in liver microsomes, which may alter bioactivity .
What strategies mitigate lactamization side reactions during synthesis?
Advanced
Common issues include over-cyclization or ring-opening:
- pH Control : Maintain acidic conditions (pH 4–5) to stabilize intermediates.
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups.
- In Situ Monitoring : Use inline FT-IR to track lactam formation (disappearance of -COOH at 1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
